

A Technical Guide to the Deuterium Labeling in Remdesivir-d4

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Compound of Interest		
Compound Name:	Remdesivir-d4	
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This technical guide provides an in-depth overview of **Remdesivir-d4**, a deuterated analog of the antiviral drug Remdesivir. This document details the precise location of deuterium labeling, offers a plausible synthesis pathway, presents key quantitative data, and visualizes the molecular structure and metabolic activation pathway. This guide is intended to serve as a valuable resource for researchers utilizing **Remdesivir-d4** as an internal standard in pharmacokinetic and metabolic studies.

Introduction and Rationale for Deuterium Labeling

Remdesivir is a phosphoramidate prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] To facilitate accurate quantification in biological matrices using mass spectrometry-based assays, stable isotope-labeled internal standards are essential. **Remdesivir-d4** is a deuterated version of Remdesivir designed for this purpose. The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled drug, without significantly altering its chemical properties and chromatographic retention time.

The specific **Remdesivir-d4** detailed in this guide is commercially available and is characterized by deuterium labeling on the L-alanine moiety of the phosphoramidate prodrug portion of the molecule.



Deuterium Labeling Position

The deuterium atoms in **Remdesivir-d4** are located on the L-alanine ethyl ester fragment. Specifically, the labeling is designated as L-alaninate-2,3,3,3-d4. This indicates that one deuterium atom replaces the hydrogen on the alpha-carbon (C2) of the alanine residue, and three deuterium atoms replace the hydrogens on the methyl group (C3).[3]

The precise location of the four deuterium atoms is illustrated in the chemical structure diagram below.

Figure 1: Chemical Structure of Remdesivir with Deuterium Labeling.

Quantitative Data

Remdesivir-d4 is primarily used as an internal standard for quantitative analysis. The key quantitative parameters are summarized in the table below, based on commercially available information.[3][4]

Parameter	Value	Source
Chemical Formula	C27H31D4N6O8P	[3]
Molecular Weight	606.6 g/mol	[3]
Deuterium Incorporation	≥99% deuterated forms (d1-d4)	[4]
Isotopic Purity (d ₀)	≤1% d₀	[4]
Chemical Purity	≥98% (as Remdesivir)	[4]
CAS Number	2738376-82-2	[3]

Note: A detailed breakdown of the relative abundance of d₁, d₂, d₃, and d₄ species is not publicly available. Users should consult the certificate of analysis for their specific batch for the most accurate information.

Experimental Protocols

The synthesis of **Remdesivir-d4** involves the preparation of the deuterated L-alanine precursor followed by its coupling to the phosphorodichloridate and subsequent reaction with the parent



nucleoside, GS-441524. The following represents a plausible, multi-step synthesis protocol based on established methods for Remdesivir synthesis and the preparation of deuterated amino acids.[5][6][7]

Synthesis of 2-ethylbutyl L-alaninate-2,3,3,3-d4

The deuterated L-alanine ester can be prepared from commercially available L-alanine-2,3,3,3-d4.

- Materials: L-alanine-2,3,3,3-d4, 2-ethylbutan-1-ol, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).
- Procedure:
 - Suspend L-alanine-2,3,3,3-d4 in an excess of 2-ethylbutan-1-ol.
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add thionyl chloride dropwise with stirring.
 - Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).
 - Remove the excess alcohol and volatile reagents under reduced pressure.
 - The resulting crude 2-ethylbutyl L-alaninate-2,3,3,3-d4 hydrochloride salt is then neutralized and purified, typically by chromatography, to yield the free ester.

Preparation of the Deuterated Phosphoramidate Moiety

This step involves the reaction of the deuterated alanine ester with a phosphorus oxychloride derivative.

- Materials: 2-ethylbutyl L-alaninate-2,3,3,3-d4, phenyl phosphorodichloridate, triethylamine (TEA), anhydrous DCM.
- Procedure:



- Dissolve 2-ethylbutyl L-alaninate-2,3,3,3-d4 in anhydrous DCM and cool to 0°C.
- Add triethylamine to the solution.
- Slowly add a solution of phenyl phosphorodichloridate in anhydrous DCM.
- Stir the reaction at 0°C and then allow it to warm to room temperature until completion.
- The resulting diastereomeric mixture of the phosphoramidoyl chloridate can be used directly or purified. For stereoselective synthesis, a p-nitrophenolate derivative can be prepared and the desired S_P isomer isolated by crystallization.[5]

Coupling with GS-441524 and Final Deprotection

The final step is the coupling of the deuterated phosphoramidate with the nucleoside core, GS-441524.

- Materials: GS-441524 (potentially with 2',3'-hydroxyl groups protected, e.g., as an acetonide), the deuterated phosphoramidate from step 4.2, a suitable base (e.g., N-methylimidazole or a Grignard reagent like t-BuMgCl), and an anhydrous solvent (e.g., THF).
- Procedure:
 - Dissolve the protected GS-441524 in the anhydrous solvent.
 - Add the base at a low temperature (e.g., -20°C to 0°C).
 - Slowly add the deuterated phosphoramidate derivative.
 - Allow the reaction to proceed to completion.
 - If protecting groups were used on the ribose hydroxyls, a deprotection step (e.g., with acid) is required.
 - The final product, **Remdesivir-d4**, is then purified by chromatography (e.g., HPLC) to yield the high-purity material.

Visualizations



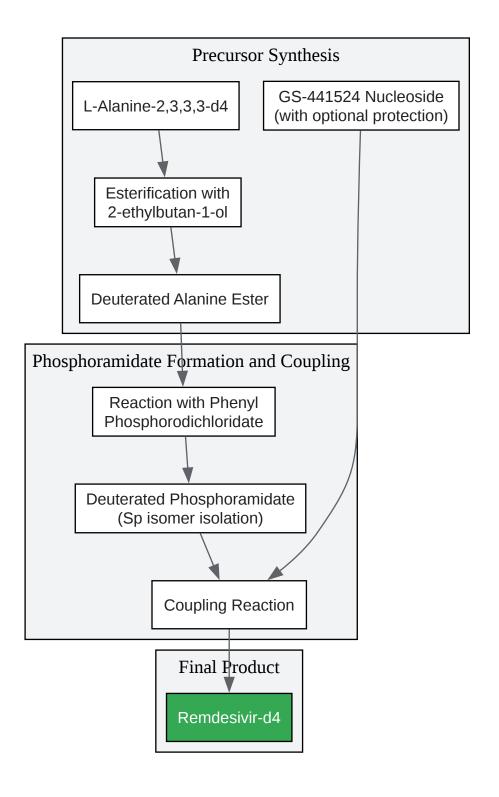
The following diagrams illustrate the key molecular and processual aspects of Remdesivir-d4.



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Caption: Logical relationship of the **Remdesivir-d4** components.





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Caption: Simplified workflow for the synthesis of **Remdesivir-d4**.



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